A Technical Guide to the Synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid
A Technical Guide to the Synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid
Executive Summary: This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-71-4)[1][2]. This bifunctional molecule is a valuable building block in medicinal chemistry and drug discovery, integrating a versatile phenylboronic acid moiety with a substituted cyclohexanol scaffold. The synthetic strategy is centered on a robust amide coupling reaction between 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol. This document offers a step-by-step methodology, an in-depth discussion of the chemical principles and experimental rationale, and proven techniques for purification and characterization, designed for researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction and Strategic Overview
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a key intermediate whose structural features make it highly valuable for chemical biology and medicinal chemistry. The phenylboronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] The trans-4-hydroxycyclohexylamide portion provides a three-dimensional structural element that can be used to explore chemical space, improve pharmacokinetic properties, or act as a recognition motif in targeted therapies.
The synthesis of this target molecule is achieved through the formation of a stable amide bond, one of the most fundamental and widely utilized reactions in organic chemistry.[5] The chosen strategy involves the direct coupling of two commercially available starting materials: 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol. This approach is efficient and ensures the preservation of the critical trans stereochemistry of the cyclohexyl ring.
This guide will detail a reliable protocol using modern coupling reagents, address the unique challenges associated with the purification of arylboronic acids, and provide the scientific rationale behind each critical step.
Retrosynthetic Analysis and Synthetic Pathway
A retrosynthetic analysis of the target molecule reveals the most logical disconnection at the amide C-N bond. This bond can be formed by coupling a carboxylic acid with an amine. This leads back to 3-carboxyphenylboronic acid and trans-4-aminocyclohexanol, both of which are readily available starting materials.
Figure 1: Retrosynthetic Analysis
A retrosynthetic pathway for the target molecule.
The forward synthesis, therefore, involves the activation of the carboxylic acid group of 3-carboxyphenylboronic acid, followed by nucleophilic attack from the amino group of trans-4-aminocyclohexanol.
Scheme 1: Overall Synthetic Reaction
Amide coupling to form the target compound.
Detailed Synthesis Protocol
This protocol is designed for a 5 mmol scale and can be adjusted as needed.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-Carboxyphenylboronic acid | 14544-41-9 | 165.95 | 1.0 | 5.0 | 830 mg |
| trans-4-Aminocyclohexanol | 27489-62-9 | 115.17 | 1.05 | 5.25 | 605 mg |
| HATU | 148893-10-1 | 380.23 | 1.2 | 6.0 | 2.28 g |
| DIPEA | 7087-68-5 | 129.24 | 3.0 | 15.0 | 2.6 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | ~300 mL |
| Sodium Hydroxide (1 M aq.) | 1310-73-2 | 40.00 | - | - | ~150 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | - | As needed |
| Deionized Water | 7732-18-5 | 18.02 | - | - | ~500 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | - | ~100 mL |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
High-vacuum pump
Step-by-Step Procedure: Amide Coupling
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-carboxyphenylboronic acid (830 mg, 5.0 mmol) and a magnetic stir bar.
-
Dissolution: Add anhydrous N,N-Dimethylformamide (25 mL) to the flask and stir until the solid is fully dissolved.
-
Activation: Add HATU (2.28 g, 6.0 mmol, 1.2 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: In a separate vial, dissolve trans-4-aminocyclohexanol (605 mg, 5.25 mmol, 1.05 eq) in a minimal amount of DMF (~3-5 mL) and add it to the reaction flask dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature under an inert atmosphere (argon or nitrogen) for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Work-up and Purification: Acid-Base Extraction
The purification of arylboronic acids by standard silica gel chromatography is often problematic due to strong adsorption and potential decomposition.[6][7] A robust acid-base extraction procedure is highly effective for isolating the product in high purity.[8]
-
Quenching: Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water and 100 mL of ethyl acetate (EtOAc).
-
Organic Wash: Shake the funnel vigorously and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual DIPEA and unreacted amine, followed by saturated NaCl solution (1 x 50 mL).
-
Base Extraction of Product: Combine the organic layers and extract the boronic acid product into an aqueous basic solution by adding 1 M NaOH (3 x 50 mL). The boronic acid is deprotonated to the water-soluble boronate salt. Shake vigorously during each extraction.
-
Removal of Neutral Impurities: Combine the basic aqueous extracts and wash with EtOAc (2 x 50 mL) to remove any remaining neutral organic impurities (e.g., byproducts from HATU).
-
Precipitation of Product: Transfer the basic aqueous layer to a clean beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring. The product will precipitate out as a white solid. Continue adding acid until the pH is approximately 2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 50 mL) to remove residual salts and water.
-
Drying: Dry the purified white solid under high vacuum to a constant weight. A typical yield is 75-85%.
Characterization
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Spectra should show characteristic peaks for the aromatic protons, the cyclohexyl protons, the amide N-H proton, and the boronic acid B(OH)₂ protons (which may be broad or exchange with water).
-
Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₈BNO₄ [M-H]⁻: 262.13; Found: 262.1.
Scientific Rationale and In-Depth Discussion
The Amide Coupling Reaction
The formation of the amide bond is the cornerstone of this synthesis. While several reagents can achieve this transformation, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) was selected for its high efficiency and mild reaction conditions.
-
Mechanism of Activation: HATU reacts with the carboxylate (formed by the deprotonation of 3-carboxyphenylboronic acid by DIPEA) to generate a highly electrophilic acyl-tetramethyluronium species. This activated intermediate readily reacts with the primary amine of trans-4-aminocyclohexanol, which acts as a nucleophile.[5]
-
Role of DIPEA: DIPEA serves as a non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid, facilitating the reaction with HATU. It also neutralizes the hexafluorophosphate and other acidic byproducts generated during the reaction, driving the equilibrium towards product formation. A stoichiometric excess is used to ensure the reaction goes to completion.
Managing the Boronic Acid Moiety
Arylboronic acids present unique chemical properties that must be managed during synthesis and purification.
-
Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration process can complicate characterization and stoichiometry. The work-up and drying conditions are designed to isolate the monomeric boronic acid form.
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage (protodeboronation) under harsh acidic or basic conditions, especially at elevated temperatures.[9] The mild, room-temperature conditions of the HATU coupling and the controlled pH adjustments during work-up are critical to prevent this undesired side reaction.
-
Purification Rationale: The described acid-base extraction is superior to chromatography for this class of compounds. It exploits the acidic nature of the boronic acid group (pKa ~8-9), allowing for its selective transfer into an aqueous base as a salt, leaving non-acidic impurities behind in the organic phase. Subsequent acidification cleanly precipitates the pure product.[8]
Stereochemical Integrity
The starting material, trans-4-aminocyclohexanol, possesses a defined stereochemistry that is crucial for the final product's three-dimensional structure. The chair conformation of the cyclohexane ring with both the amino and hydroxyl groups in equatorial positions is the most thermodynamically stable arrangement.[10] The reaction conditions for amide bond formation are not known to cause epimerization at the C1 or C4 positions of the cyclohexane ring, ensuring that the trans configuration is fully retained in the final product.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental process from start to finish.
Figure 2: Synthesis and Purification Workflow
A flowchart of the key experimental stages.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
HATU: Is a potential sensitizer and can be explosive under certain conditions (shock or heat). Handle with care and avoid generating dust.
-
DIPEA: Is corrosive and has a strong odor. Handle only in a well-ventilated fume hood.
-
DMF: Is a reproductive toxin. Avoid inhalation and skin contact.
-
Concentrated HCl: Is highly corrosive and releases toxic fumes. Handle only in a fume hood.
-
-
Procedure: The reaction should be conducted in a well-ventilated fume hood. The acidification step is exothermic and should be performed slowly in an ice bath.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Caddick, S., et al. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- Ranbaxy Laboratories Ltd. (2005). Process for purification of boronic acid and its derivatives.
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Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
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Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
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BIOFOUNT. (n.d.). 3-(Trans-4-hydroxycyclohexylcarbamoyl)phenylboronic Acid. [Link]
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